(+)-Moprolol, also known as (S)-metoprolol, is a selective beta-1 adrenergic receptor blocker primarily used in the treatment of cardiovascular conditions such as hypertension, angina pectoris, and heart failure. This compound is a chiral molecule, with the (S)-enantiomer being the pharmacologically active form. It is classified as a beta-blocker, which works by inhibiting the effects of adrenaline on the heart and blood vessels, leading to decreased heart rate and blood pressure.
(+)-Moprolol is derived from the natural amino acid L-tyrosine and belongs to the class of compounds known as beta-adrenergic antagonists. It is synthesized through various chemical methods that emphasize its enantiomeric purity due to its specific biological activity. The compound's classification as a beta-blocker allows it to be utilized in various therapeutic applications aimed at managing cardiovascular diseases.
The molecular structure of (+)-Moprolol is characterized by its specific stereochemistry. The compound has the following structural formula:
The stereocenter at the carbon adjacent to the nitrogen atom is crucial for its biological activity, making it essential to maintain this configuration during synthesis.
(+)-Moprolol undergoes various chemical reactions typical for beta-blockers:
The mechanism of action of (+)-Moprolol involves selective inhibition of beta-1 adrenergic receptors located primarily in cardiac tissues. By blocking these receptors:
Clinical studies have demonstrated that (+)-Moprolol effectively lowers systolic and diastolic blood pressure in hypertensive patients while improving exercise tolerance in those with angina.
(+)-Moprolol has significant applications in clinical settings:
Asymmetric catalysis serves as a cornerstone for constructing the chiral intermediates required for synthesizing enantiomerically pure (+)-Moprolol ((S)-Moprolol). The key chiral building block for Moprolol synthesis is 3-(2-methoxyphenoxy)propane-1,2-diol, where the stereocenter at the propanol moiety dictates pharmacological activity. Modern approaches employ chiral metal complexes and organocatalysts to enantioselectively generate glycidyl ether derivatives and epoxide intermediates. For instance, chiral salen-cobalt catalysts enable the hydrolytic kinetic resolution (HKR) of racemic epichlorohydrin derivatives, producing enantiomerically enriched epoxides that serve as direct precursors to (S)-aryloxypropanolamines. These epoxides undergo regioselective ring-opening with 2-methoxyphenol under basic conditions to install the aryloxy moiety while preserving stereochemical integrity [5] [9]. The catalytic asymmetric synthesis of chlorohydrin precursors via prochiral ketone reduction represents another significant advancement. Using chiral oxazaborolidine catalysts, prochiral ketones like 3-(2-methoxyphenoxy)propan-1-one can be reduced to the corresponding (S)-alcohol with >90% enantiomeric excess (ee), establishing the critical stereocenter early in the synthetic sequence [9].
Chiral auxiliary-mediated resolution remains indispensable for large-scale production of enantiopure (+)-Moprolol intermediates. This approach covalently links a chiral controller molecule to the racemic precursor, creating diastereomers with distinct physicochemical properties that enable separation:
Diastereomeric Salt Crystallization:Racemic Moprolol precursors containing carboxylic acid functionality (e.g., hydrolyzed chlorohydrin derivatives) form diastereomeric salts with chiral amines like (R)-1-phenylethylamine or cinchona alkaloids. These salts exhibit differential solubility, allowing selective crystallization. For Moprolol synthesis, diastereomeric resolution of racemic 3-(2-methoxyphenoxy)propanoic acid using (S)-mandelic acid as a resolving agent achieves >98% de after optimization of solvent systems and crystallization kinetics [7] [8].
Covalent Chiral Auxiliaries:Evans' oxazolidinones or Oppolzer's sultams serve as temporary stereodirecting groups. The racemic chlorohydrin precursor is acylated with an Evans auxiliary ((4R)-benzyloxazolidin-2-one), forming diastereomeric esters separable by flash chromatography or crystallization. After separation, the auxiliary is cleaved under mild conditions (e.g., LiOH/H₂O₂) to yield enantiopure (S)-chlorohydrin. This method delivers the key Moprolol intermediate in 40-45% yield with ≥99% ee, though it involves multiple steps [8].
Table 1: Performance of Chiral Auxiliaries in Moprolol Intermediate Resolution
Chiral Auxiliary | Intermediate Resolved | Separation Method | ee (%) | Yield (%) |
---|---|---|---|---|
(S)-Mandelic acid | Carboxylic acid derivative | Crystallization | 98.5 | 38 |
(4R)-PhOx (Evans) | Chlorohydrin ester | Column Chromatography | 99.2 | 42 |
(1R,2S)-Norephedrine | Hemisuccinate ester | Crystallization | 97.8 | 35 |
Conventional Kinetic Resolution (KR):Lipase-catalyzed transesterification effectively resolves racemic 3-(2-methoxyphenoxy)propane-1,2-diol (rac-1), the pivotal Moprolol precursor. Among screened lipases, Aspergillus niger lipase (ANL) demonstrates superior regioselectivity for primary hydroxyl groups and enantiopreference for the (R)-enantiomer. Optimal conditions (toluene, 30°C, vinyl acetate as acyl donor, 15 mg/mL enzyme loading) achieve 49% conversion in 18 hours, yielding (S)-diol with >99% ee and the (R)-monoacetate. The reaction follows an enantioselectivity factor (E-value) of >200, indicating excellent discrimination [1] [6].
Dynamic Kinetic Resolution (DKR):To overcome the 50% yield limitation of KR, DKR integrates in situ racemization of the unreactive enantiomer during enzymatic resolution. A chemoenzymatic DKR process employs Shvo's catalyst (hydroxycyclopentadienyl diruthenium complex) for ruthenium-catalyzed alcohol racemization alongside Candida antarctica lipase B (CAL-B). Racemic chlorohydrin undergoes continuous racemization under hydrogen atmosphere while CAL-B selectively acetylates the (S)-enantiomer. This one-pot system achieves 95% yield of (S)-monoacetate with 98% ee, which is subsequently aminated to (S)-Moprolol [5] [9].
Table 2: Kinetic Resolution Techniques for Moprolol Precursors
Method | Biocatalyst/Catalyst | Key Conditions | ee (%) | Yield (%) | E-value |
---|---|---|---|---|---|
Kinetic Resolution | Aspergillus niger lipase | Toluene, 30°C, vinyl acetate | >99 (S) | 49 | >200 |
Dynamic KR | CAL-B + Shvo's catalyst | Toluene, 80°C, H₂, isopropenyl acetate | 98 (S) | 95 | >200 |
Chemoenzymatic KR | Amano PS-IM lipase | TBME, 40°C, vinyl butyrate | 99.9 (R) | 48 | >200 |
Biocatalysis offers sustainable routes to enantiopure (+)-Moprolol through engineered enzymes and whole-cell systems:
Lipase-Catalyzed Desymmetrization:Prochiral diols like 3-(2-methoxyphenoxy)propane-1,2-diol undergo enantioselective monoacylation. Pseudomonas fluorescens lipase (PFL) selectively acylates the pro-S primary hydroxyl group in dichloromethane at 25°C, yielding (R)-monoester with 95% ee. Hydrolysis provides the (S)-diol precursor for Moprolol without racemization [1].
Alcohol Dehydrogenase (ADH)-Catalyzed Reduction:Recombinant ADHs enable asymmetric synthesis from prochiral ketones. Lactobacillus kefir ADH expressed in E. coli reduces 3-(2-methoxyphenoxy)propan-1-one to (S)-3-(2-methoxyphenoxy)propan-1-ol with >99% ee using glucose dehydrogenase (GDH) for cofactor recycling. This single-step bioreduction achieves 85% yield at 100 g/L substrate concentration, demonstrating industrial viability [9].
Multi-Enzyme Cascades:Integrated systems combine epoxide hydrolases (EH) with epoxide ring-opening reactions. Rhodococcus ruber EH hydrolyzes racemic glycidyl 2-methoxyphenyl ether to (S)-diol with 99% ee and 42% yield. The residual (R)-epoxide is racemized using vanadium catalysts and recycled. Alternatively, enantioselective aminolysis of epoxides by Bacillus megaterium aminotransferases directly installs the isopropylamine moiety, yielding (S)-Moprolol from epoxide in one enzymatic step [5] [9].
Table 3: Biocatalytic Systems for (S)-Moprolol Synthesis
Biocatalyst | Reaction Type | Substrate | ee (%) | Product |
---|---|---|---|---|
Aspergillus niger lipase | Kinetic resolution | rac-3-(2-Methoxyphenoxy)propane-1,2-diol | >99 | (S)-Diol |
Lactobacillus kefir ADH | Asymmetric reduction | 3-(2-Methoxyphenoxy)propan-1-one | >99 | (S)-3-(2-Methoxyphenoxy)propan-1-ol |
Rhodococcus ruber epoxide hydrolase | Hydrolytic kinetic resolution | rac-Glycidyl 2-methoxyphenyl ether | 99 | (S)-Diol |
These biocatalytic strategies exemplify green chemistry principles by minimizing toxic reagents, operating under mild conditions (30-40°C, aqueous/organic media), and providing high atom economy. The regioselective acylation and stereoselective reduction eliminate the need for protecting groups, streamlining synthetic routes to (+)-Moprolol while aligning with industrial demands for sustainable API manufacturing [1] [5] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1